molecular formula C13H22N4O2 B13259027 tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13259027
M. Wt: 266.34 g/mol
InChI Key: BJZSJBQISJHDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is a synthetic carbamate derivative featuring a pyrrolidine core substituted at the 3-position with a tert-butyl carbamate group and at the 4-position with a 1-methyl-1H-pyrazol-4-yl moiety. This compound is typically employed as an intermediate in pharmaceutical synthesis, where the tert-butyl carbamate (Boc) group serves to protect the amine functionality during multi-step reactions.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-7-14-6-10(11)9-5-15-17(4)8-9/h5,8,10-11,14H,6-7H2,1-4H3,(H,16,18)

InChI Key

BJZSJBQISJHDQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors .

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring enhances the binding affinity, making the compound a potent inhibitor .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Application Reference
Target Compound Pyrrolidine 1-methylpyrazole, Boc-protected amine ~280 (estimated) Pharmaceutical intermediate -
14g (Pyrazolo[1,5-a]pyrimidine derivative) Pyrazolo[1,5-a]pyrimidine 1-methylpyrazole, pyridin-2-ylmethyl, Boc Not reported Anti-Wolbachia agent
CAS 2060036-48-6 Triazole-pyrrolidine Boc-protected amine 267.33 Unknown
Example 75 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, Boc-protected furan 615.7 Kinase inhibitor intermediate
tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate Pyrrolidine 2-Methoxyphenyl, Boc ~280 (estimated) Stereochemical studies

Research Findings and Implications

Role of Pyrazole : The 1-methylpyrazole group in the target compound and 14g enhances binding to biological targets through π-π stacking and hydrogen bonding, a feature critical in anti-infective agents .

Boc Protection Strategy : The tert-butyl carbamate group is universally employed across these compounds for amine protection, enabling selective deprotection in multi-step syntheses .

Impact of Core Structure : Pyrrolidine-based compounds (target and ) exhibit improved solubility compared to bicyclic systems (e.g., pyrazolopyrimidines), but the latter offer greater conformational rigidity for target engagement .

Synthetic Trends : Suzuki-Miyaura coupling () and carbamate formation via di-tert-butyl dicarbonate () are common methodologies, underscoring the reproducibility of these routes in medicinal chemistry .

Biological Activity

Tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O2C_{13}H_{22}N_{4}O_{2} with a molecular weight of 266.33 g/mol. The compound features a tert-butyl group, a pyrrolidine ring, and a pyrazole moiety, which contribute to its biological activity.

The biological activities of this compound are primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an enzyme inhibitor and receptor modulator. For instance, compounds with similar structures have shown significant inhibition of kinases involved in cancer pathways, such as BRAF and EGFR .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazole exhibit various pharmacological activities:

  • Antitumor Activity : Compounds similar to this compound have shown effective inhibition against cancer cell lines, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Certain pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines (e.g., TNFα) in LPS-treated cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study on pyrazole derivatives indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against various cancer cell lines. The introduction of halogen substituents significantly increased the compounds' efficacy .
  • Enzyme Inhibition : Research has shown that similar compounds can effectively inhibit enzymes involved in tumor growth, such as p38 MAPK. For instance, a related compound exhibited an IC50 value of 0.004 μM against p38α, highlighting the potential for developing new anticancer agents based on this scaffold .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValueReference
Tert-butyl N-[4-(1-methyl-1H-pyrazol-5-yl)piperidine]Antitumor0.004 μM
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazoleAntifungalModerate to High
Pyrazole derivative (generic)Anti-inflammatoryNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.